Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)-
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Overview
Description
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is a chemical compound with the molecular formula C10H15NO. It is a derivative of benzyl alcohol and contains an amino group attached to a propyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Another method includes the reductive amination of benzaldehyde with a suitable amine under hydrogenation conditions.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and catalysts to achieve efficient and cost-effective synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major products include benzaldehyde and benzoic acid.
Reduction: The major products are benzyl alcohol and primary amines.
Substitution: The major products are various substituted benzyl derivatives.
Scientific Research Applications
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, alpha-(1-aminopropyl)-4-methoxy-, [R-(R,S)]-**: This compound has a methoxy group attached to the benzene ring, which can influence its reactivity and applications.
Benzenemethanol, alpha-(1-methylamino)ethyl-: This compound contains a methylamino group, which can alter its chemical properties and biological activity.
Uniqueness
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is unique due to its specific stereochemistry and functional groups. The presence of the amino group and the propyl chain allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
361382-05-0 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3/t9-,10-/m0/s1 |
InChI Key |
UOZNVPFVNBRISY-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
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